![molecular formula C12H17NO B174888 N-T-Butyl-2-methylbenzamide CAS No. 104847-07-6](/img/structure/B174888.png)
N-T-Butyl-2-methylbenzamide
Overview
Description
N-T-Butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that the compound interacts with certain biochemical pathways, which will be discussed in the next sections .
Mode of Action
N-T-Butyl-2-methylbenzamide is involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reaction of tert-butyl bromide and amides with heavy metal catalysts or alkali, producing a wide variety of N-tert-butyl amides at high temperature . The compound also participates in the Ritter reaction .
Pharmacokinetics
The compound has a molecular weight of 19127 , which could influence its bioavailability.
Result of Action
The compound’s interaction with its targets and its involvement in various biochemical pathways suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as temperature can affect the reactions in which the compound is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-T-Butyl-2-methylbenzamide can be synthesized through several methods. One common method involves the reaction of o-toluoyl chloride with tert-butylamine. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can also improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-T-Butyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of N-tert-butyl-2-methylbenzylamine.
Substitution: Formation of various N-alkyl or N-aryl-2-methylbenzamides.
Scientific Research Applications
Chemistry
N-T-Butyl-2-methylbenzamide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions, including:
- Oxidation : The methyl group can be oxidized to form 2-methylbenzoic acid.
- Reduction : The amide can be reduced to yield N-tert-butyl-2-methylbenzylamine.
- Substitution : The tert-butyl group can be substituted under specific conditions to form various derivatives.
Biology
The compound has been studied for its potential biological activities, particularly in medicinal chemistry:
- Enzyme Inhibition : this compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. This inhibition may lead to reduced cell viability in resistant cancer cell lines.
- Antitumor Activity : Recent studies indicate that compounds similar in structure exhibit significant antitumor properties against various cancer cell lines, affecting metabolic pathways involved in cell proliferation.
- Anti-inflammatory Effects : Derivatives of this compound have demonstrated anti-inflammatory activity in vivo, showing effectiveness in reducing inflammation in carrageenan-induced rat paw edema models with inhibition percentages ranging from 39% to 54% compared to standard drugs.
Case Study 1: Enzyme Activity Inhibition
A study investigated the effects of this compound on DHFR activity. The findings suggested that the compound could inhibit DHFR through pathways involving NADPH depletion, leading to decreased viability in cancer cells resistant to standard treatments.
Case Study 2: Cell Proliferation Studies
In vitro assays demonstrated that this compound influences cell cycle progression and induces apoptosis in gastric cancer cells. The compound exhibited IC50 values indicative of potent antiproliferative effects, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
N-Methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
N-Ethylbenzamide: Similar structure but with an ethyl group instead of a tert-butyl group.
N-Propylbenzamide: Similar structure but with a propyl group instead of a tert-butyl group.
Uniqueness: N-T-Butyl-2-methylbenzamide is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkyl-substituted counterparts .
Biological Activity
N-T-Butyl-2-methylbenzamide is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This detailed article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a tert-butyl group attached to the nitrogen atom of the amide functional group, along with a methyl group at the ortho position of the benzene ring. This unique structure influences its chemical reactivity and biological properties.
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. Key aspects include:
- Target Interactions : this compound is known to interact with specific enzymes and receptors, potentially influencing cellular signaling pathways.
- Biochemical Pathways : It participates in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.
Antitumor Activity
Recent studies have indicated that this compound and its derivatives may possess antitumor properties. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inhibiting key metabolic pathways involved in cell proliferation .
Anti-inflammatory Effects
Research has demonstrated that certain derivatives of benzamides, including those related to this compound, exhibit significant anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models have shown that these compounds can reduce inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs .
Case Studies
- Inhibition of Enzyme Activity : A study explored the effects of benzamide derivatives on dihydrofolate reductase (DHFR), a critical enzyme in cancer treatment. The findings suggested that this compound could inhibit DHFR activity through metabolic pathways involving NADPH depletion, leading to reduced cell viability in resistant cancer cell lines .
- Cell Proliferation Studies : In vitro assays have shown that this compound affects cell cycle progression and induces apoptosis in cancer cells by modulating topoisomerase activity. The compound exhibited IC50 values indicative of potent antiproliferative effects against gastric cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives:
Compound | Structure Description | Biological Activity |
---|---|---|
N-Methylbenzamide | Methyl group instead of tert-butyl | Moderate antitumor activity |
N-Ethylbenzamide | Ethyl group instead of tert-butyl | Lower anti-inflammatory effects |
N-Propylbenzamide | Propyl group instead of tert-butyl | Limited enzyme inhibition |
This compound | Tert-butyl and methyl groups enhance reactivity | Significant antitumor and anti-inflammatory effects |
Properties
IUPAC Name |
N-tert-butyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJWMYCHXFRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408025 | |
Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104847-07-6 | |
Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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